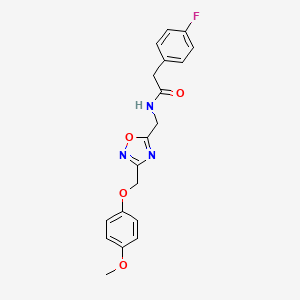

2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4/c1-25-15-6-8-16(9-7-15)26-12-17-22-19(27-23-17)11-21-18(24)10-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTXPQLETCJBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a derivative containing a 1,2,4-oxadiazole moiety, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The structure of the compound can be broken down into key functional groups:

- 4-Fluorophenyl group : Known for enhancing lipophilicity and biological activity.

- Methoxyphenoxy group : Implicated in various pharmacological interactions.

- 1,2,4-Oxadiazole ring : Associated with significant anticancer and antimicrobial properties.

Anticancer Activity

The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives like the compound can inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Key Enzymes :

- Mechanism-Based Approaches :

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb) and other pathogens .

Study 1: Anticancer Efficacy

A study published in Nature Reviews evaluated several 1,2,4-oxadiazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 |

| Compound B | A549 (Lung Cancer) | 7.5 |

| Target Compound | MCF-7 | 6.0 |

Study 2: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of oxadiazole derivatives against Mtb, the target compound showed significant activity with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against monoresistant strains .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound C | Mtb | 0.5 |

| Compound D | E. coli | 1.0 |

| Target Compound | Mtb | 0.5 |

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibit significant pharmacological activities:

- Serotonin Modulation : The compound has been studied for its potential to act as a serotonin (5-HT) potentiator. It may help in treating conditions related to serotonin imbalances such as depression and anxiety disorders .

- Anti-inflammatory Properties : Similar compounds have shown promise as anti-inflammatory agents by selectively inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This suggests that the compound may have applications in managing inflammatory diseases.

Biochemical Studies

Studies involving biochemical assays have demonstrated that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways. For example, the inhibition of COX-II has been linked to reduced pain and inflammation in various animal models .

Neuroscience Research

The oxadiazole component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological studies. Its effects on neurotransmitter systems could be explored further for potential treatments of neurodegenerative diseases .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., fluorophenyl, oxadiazole, or acetamide groups) and are compared based on substituents, molecular properties, and reported activities:

Key Observations:

Oxadiazole vs. Triazole Cores: Oxadiazoles (e.g., target compound, –4) exhibit greater metabolic stability compared to triazoles () due to reduced susceptibility to enzymatic degradation .

Substituent Effects: Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size and electronegativity may reduce steric hindrance and enhance target selectivity compared to chlorine (e.g., ’s 11g vs. target compound) . Methoxyphenoxy vs. Sulfanyl Groups: The 4-methoxyphenoxy group in the target compound likely improves solubility over sulfanyl-containing analogues (), which may exhibit stronger thiol-mediated interactions .

Pharmacological Activities: Proteasome inhibition is prominent in oxadiazole derivatives with lipophilic substituents (e.g., ’s 11g), suggesting the target compound’s 4-methoxyphenoxy group could align with similar mechanisms . Fluorophenyl-containing compounds (e.g., ) demonstrate roles in kinase or protease inhibition, highlighting the versatility of this substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.